This compound can be classified as:
The synthesis of 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide typically involves the reaction of 3-chlorobenzylamine with cyclopropylacetic acid. The process can be outlined as follows:
In industrial settings, continuous flow synthesis methods may be employed for efficiency, allowing for precise control over reaction parameters and improved yields.
The molecular structure of 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide can be analyzed based on its functional groups and geometry:
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets in biological systems:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
The physical and chemical properties of 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide include:
These properties influence how the compound is handled in laboratory and industrial settings.
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide has several scientific applications:
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide (CAS 1181795-15-2) is systematically named as 2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide under IUPAC conventions . Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol [1] . The structure integrates three pharmacologically significant components:
| Property | Value/Descriptor |
|---|---|
| Canonical SMILES | C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CN |
| Hydrogen bond donors | 1 (amino group) |
| Hydrogen bond acceptors | 2 (carbonyl O, amino N) |
| XLogP3 | 1.5 |
| Heavy atom count | 16 |
| Exact mass | 238.0873 g/mol |
This stereoelectronic configuration enables unique interactions with biological targets, distinguishing it from simpler acetamide derivatives [5].
First synthesized in the early 2010s, this compound emerged during structure-activity relationship (SAR) explorations of N-substituted acetamides. Its design leveraged known bioactive motifs: cyclopropyl-containing neuraminidase inhibitors and chlorobenzyl-functionalized antimicrobials . Early screening revealed dual therapeutic potential:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: